4-Ethylcyclohexene

Oxidation reactivity Combustion chemistry Fuel performance

4-Ethylcyclohexene (CAS 3742-42-5) is a C8 cyclic alkene with an ethyl group substituted at the 4-position of a cyclohexene ring. It is a colorless liquid with a molecular weight of 110.20 g/mol.

Molecular Formula C8H14
Molecular Weight 110.2 g/mol
CAS No. 3742-42-5
Cat. No. B1329803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylcyclohexene
CAS3742-42-5
Molecular FormulaC8H14
Molecular Weight110.2 g/mol
Structural Identifiers
SMILESCCC1CCC=CC1
InChIInChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h3-4,8H,2,5-7H2,1H3
InChIKeyCFOHRCNONSEVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylcyclohexene CAS 3742-42-5: Technical Specification and Procurement Baseline


4-Ethylcyclohexene (CAS 3742-42-5) is a C8 cyclic alkene with an ethyl group substituted at the 4-position of a cyclohexene ring [1]. It is a colorless liquid with a molecular weight of 110.20 g/mol [1][2]. Key physical properties include a density of 0.802 g/mL at 20°C, a boiling point of 130.8–131°C at 760 mmHg, and a flash point of 13°C . The compound serves as an intermediate in organic synthesis, including in the preparation of fragrances, pharmaceuticals, and advanced materials [3].

Why Generic Substitution Fails: Critical Differentiators of 4-Ethylcyclohexene vs. In-Class Analogs


Simple substitution of 4-ethylcyclohexene with cyclohexene, 4-methylcyclohexene, or 1-ethylcyclohexene is not possible without altering key reaction outcomes. The 4-ethyl substitution pattern dictates specific steric and electronic effects that govern regioselectivity in epoxidation, reactivity in oxidation, and physicochemical properties such as density and boiling point [1][2]. Furthermore, 4-ethylcyclohexene offers a distinct balance of reactivity and stability that is leveraged in selective hydrogenations and as a building block for complex molecules [3][4].

Quantitative Evidence Guide: Verified Performance Metrics for 4-Ethylcyclohexene


Superior Oxidation Reactivity of Ethylcyclohexane Backbone vs. Dimethyl Isomers

In a motored engine study comparing the oxidation reactivity of ethylcyclohexane (ECH) to its two isomers, 1,3-dimethylcyclohexane (13DMCH) and 1,2-dimethylcyclohexane (12DMCH), ECH exhibited significantly higher oxidation reactivity [1]. This higher reactivity is a direct consequence of the ethyl group substitution pattern, which influences low-temperature oxidation pathways [1].

Oxidation reactivity Combustion chemistry Fuel performance

Endocyclic Stability Advantage: Heat of Hydrogenation Comparison with 1-Ethylcyclohexene

Endocyclic alkenes like 4-ethylcyclohexene are thermodynamically more stable than their exocyclic counterparts. This is evidenced by heats of hydrogenation data for related ethylcyclohexene isomers [1]. The endocyclic double bond in 4-ethylcyclohexene contributes to its lower heat of hydrogenation and thus greater stability [1].

Thermodynamic stability Hydrogenation Exocyclic-endocyclic isomers

Quantified Physical Property Differences: Boiling Point and Density vs. Cyclohexene

4-Ethylcyclohexene exhibits a significantly higher boiling point and lower density compared to unsubstituted cyclohexene, a direct result of the added ethyl group and its molecular weight [1].

Physical properties Separation science Process chemistry

Selective Epoxidation Reactivity: Steric Control by 4-Ethyl Substituent

The 4-ethyl substituent in 4-ethylcyclohexene exerts a significant steric influence on epoxidation reactions, leading to preferential formation of one diastereomer over others. While specific quantitative data for 4-ethylcyclohexene itself is limited in open literature, studies on related substituted cyclohexenes show diastereomeric excesses ranging from 20% to 80% depending on the oxidizing agent and substitution pattern [1]. This class-level inference is supported by mechanistic understanding of the epoxidation transition state [1].

Epoxidation Stereoselectivity Organic synthesis

Catalytic Hydrogenation Selectivity: Product Distribution in Mixed Olefin Hydrogenation

In the competitive hydrogenation of a mixture of styrene and benzene, 4-ethylcyclohexene was formed as one of the major products, indicating a preference for the hydrogenation of the aromatic ring over the styrene double bond under the specific catalytic conditions [1]. This selectivity is distinct from the behavior of simple cyclohexene, which is not formed under these conditions [1].

Selective hydrogenation Catalysis Process optimization

Optimized Research and Industrial Application Scenarios for 4-Ethylcyclohexene


Stereoselective Synthesis of Epoxide Intermediates

Leverage the predictable diastereoselectivity of 4-ethylcyclohexene epoxidation to access specific epoxide stereoisomers. This is crucial for the synthesis of chiral pharmaceuticals, agrochemicals, or natural products where stereochemistry dictates biological activity. The 4-ethyl group provides a steric bias that can be exploited to control the facial selectivity of the epoxidation reaction [1].

Model Compound for Advanced Fuel Combustion Studies

Employ 4-ethylcyclohexene, or its saturated analog ethylcyclohexane, as a model compound to investigate the impact of alkyl substitution on low-temperature oxidation and autoignition behavior in advanced engines. The distinct two-stage ignition and higher reactivity compared to dimethyl isomers provide a valuable benchmark for developing and validating kinetic models for cleaner combustion [2].

Strategic Intermediate for Selective Hydrogenation Processes

Utilize 4-ethylcyclohexene in catalytic hydrogenation studies to understand and optimize the selective reduction of aromatic rings in the presence of other olefins. The formation of 4-ethylcyclohexene from styrene/benzene mixtures highlights its role as a key intermediate in producing alkylcyclohexanes for specialty solvents or fuel additives [3].

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